molecular formula C10H16 B123566 4-Cyclohexyl-butyne CAS No. 141345-08-6

4-Cyclohexyl-butyne

Cat. No.: B123566
CAS No.: 141345-08-6
M. Wt: 136.23 g/mol
InChI Key: BDGRISORDYVXCC-UHFFFAOYSA-N
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Description

4-Cyclohexyl-butyne is an organic compound with the molecular formula C10H16 It consists of a cyclohexyl group attached to a butyne chain

Scientific Research Applications

4-Cyclohexyl-butyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) and may be toxic to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding release to the environment (P273) and seeking medical help if swallowed (P301+P312+P330) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexyl-butyne can be synthesized through various methods. One common approach involves the coupling of cyclohexylmagnesium bromide with propargyl bromide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-butyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophiles such as sodium amide (NaNH2) can be used for substitution reactions.

Major Products:

    Oxidation: Cyclohexyl ketones and carboxylic acids.

    Reduction: Cyclohexyl alkenes and alkanes.

    Substitution: Various substituted cyclohexyl derivatives.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-butyne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. Additionally, the cyclohexyl group can influence the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

    Cyclohexylacetylene: Similar structure but with a shorter alkyne chain.

    Cyclohexylpropene: Contains a cyclohexyl group attached to a propene chain.

    Cyclohexylbutane: Saturated analog with no alkyne group.

Uniqueness: 4-Cyclohexyl-butyne is unique due to the presence of both a cyclohexyl group and an alkyne chain. This combination imparts distinct chemical properties, making it versatile for various applications. The alkyne group provides reactivity for cycloaddition and substitution reactions, while the cyclohexyl group offers stability and hydrophobic characteristics.

Properties

IUPAC Name

but-3-ynylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-2-3-7-10-8-5-4-6-9-10/h1,10H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGRISORDYVXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569533
Record name (But-3-yn-1-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141345-08-6
Record name (But-3-yn-1-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 141345-08-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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